molecular formula C16H22O2 B082394 Geroquinol CAS No. 10457-66-6

Geroquinol

Cat. No. B082394
CAS RN: 10457-66-6
M. Wt: 246.34 g/mol
InChI Key: ZSCRTFONTNMQBL-NTUHNPAUSA-N
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Description

Geroquinol is a polyprenylhydroquinone, a type of terpenoid . It consists of hydroquinone in which the hydrogen at position 2 is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group . It is a natural product found in Cordia elaeagnoides, Lithospermum erythrorhizon, and other organisms .


Molecular Structure Analysis

Geroquinol has a molecular formula of C16H22O2 . Its molecular weight is 246.34 g/mol . The IUPAC name for Geroquinol is 2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol .


Physical And Chemical Properties Analysis

Geroquinol has a molecular weight of 246.34 g/mol . Other specific physical and chemical properties of Geroquinol are not mentioned in the search results.

Scientific Research Applications

  • Radioprotective Agent : Geroquinol has been introduced as a radioprotective agent. Its properties as a potent allergen were identified during cultivation trials of Phacelia spp., where individuals developed contact allergies to certain plants, including those containing Geroquinol (Ippen, 1990).

  • Potential in Allergy Research : Due to its allergenic properties, Geroquinol is of interest in allergy research, particularly in studying contact allergies. This application is based on the observation of allergic reactions in individuals exposed to it during agricultural practices (Ippen, 1990).

properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCRTFONTNMQBL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893651
Record name Geroquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geroquinol

CAS RN

10457-66-6
Record name 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10457-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geroquinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geroquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEROQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Ippen - Dermatologic clinics, 1990 - europepmc.org
… Geranyl (hydro) quinone and related substances, including the geranylhydroquinone geroquinol (INN), which has been introduced as a radioprotective agent, are potent allergens and …
Number of citations: 2 europepmc.org
L Wu, K Qi, C Liu, Y Hu, M Xu, Y Pan - Analytical Chemistry, 2022 - ACS Publications
Plant metabolites exhibit a variety of different chemical properties, physiological activities, and biological functions. However, untargeted imaging of highly diverse metabolic profiles is …
Number of citations: 4 pubs.acs.org
YM Ponce, A Montero-Torres, CR Zaldivar… - Bioorganic & medicinal …, 2005 - Elsevier
Malaria is one of the most deadly diseases, affecting million of people especially in developing countries. Because of the rapidly increasing threat worldwide of malaria epidemics …
Number of citations: 87 www.sciencedirect.com
MC Vega, A Montero-Torres, Y Marrero-Ponce… - Bioorganic & medicinal …, 2006 - Elsevier
The antitrypanosomal activity of 10 already synthesized compounds was in silico predicted as well as in vitro and in vivo explored against Trypanosoma cruzi. For the computational …
Number of citations: 51 www.sciencedirect.com
A Sadi, H Ferfera-Harrar - International Journal of Biological …, 2023 - Elsevier
… rosmarinic acid, trans-cinnamic acid, 3,4-dihydroxycinnamic acid (L-alanine methyl ester) amide, salicylic acid, syringic acid, chlorogenic acid, carvedilol, diprogulic acid and geroquinol…
Number of citations: 1 www.sciencedirect.com
OL Orozco - 2003 - search.proquest.com
This research highlights the role of poisonous plants in nature and their importance for humans in indigenous cultures. The study includes information and references about history, …
Number of citations: 4 search.proquest.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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